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molecular formula C7H4FNO5 B153857 5-Fluoro-2-hydroxy-3-nitrobenzoic acid CAS No. 130046-91-2

5-Fluoro-2-hydroxy-3-nitrobenzoic acid

Cat. No. B153857
M. Wt: 201.11 g/mol
InChI Key: ZHNGZUZDZKMLHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08088760B2

Procedure details

To a mixture of 5-fluoro-2-hydroxybenzoic acid (3.08 g, 19.76 mmol) in concentrated H2SO4 (30 mL) below 0° C. was added dropwise a mixture of concentrated HNO3 (2.11 g, 21.74 mmol) and concentrated H2SO4 (6 mL) with stirring below 5° C. After the addition, the mixture was stirred at this temperature for 2 hr. The reaction mixture was poured onto crash ice and the precipitate was collected, then the precipitate was dissolved in ethyl acetate (100 mL), washed with water (50 mL×2), brine (30 mL), dried over anhydrous sodium sulfate and concentrated to give 5-fluoro-2-hydroxy-3-nitrobenzoic acid (3.8 g) as a brown solid. LC-MS (ESI) m/z 202 [M+1]+.
Quantity
3.08 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
2.11 g
Type
reactant
Reaction Step Two
Name
Quantity
6 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[CH:4][C:5]([OH:11])=[C:6]([CH:10]=1)[C:7]([OH:9])=[O:8].[N+:12]([O-])([OH:14])=[O:13]>OS(O)(=O)=O>[F:1][C:2]1[CH:3]=[C:4]([N+:12]([O-:14])=[O:13])[C:5]([OH:11])=[C:6]([CH:10]=1)[C:7]([OH:9])=[O:8]

Inputs

Step One
Name
Quantity
3.08 g
Type
reactant
Smiles
FC=1C=CC(=C(C(=O)O)C1)O
Name
Quantity
30 mL
Type
solvent
Smiles
OS(=O)(=O)O
Step Two
Name
Quantity
2.11 g
Type
reactant
Smiles
[N+](=O)(O)[O-]
Name
Quantity
6 mL
Type
solvent
Smiles
OS(=O)(=O)O

Conditions

Stirring
Type
CUSTOM
Details
with stirring below 5° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added dropwise
ADDITION
Type
ADDITION
Details
After the addition
STIRRING
Type
STIRRING
Details
the mixture was stirred at this temperature for 2 hr
Duration
2 h
ADDITION
Type
ADDITION
Details
The reaction mixture was poured onto crash ice
CUSTOM
Type
CUSTOM
Details
the precipitate was collected
DISSOLUTION
Type
DISSOLUTION
Details
the precipitate was dissolved in ethyl acetate (100 mL)
WASH
Type
WASH
Details
washed with water (50 mL×2), brine (30 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
FC=1C=C(C(=C(C(=O)O)C1)O)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 3.8 g
YIELD: CALCULATEDPERCENTYIELD 95.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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